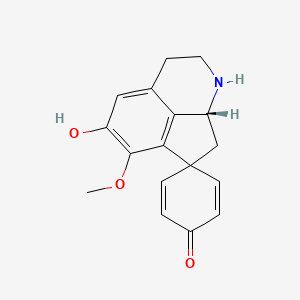

Crotonosine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C17H17NO3 |

|---|---|

Peso molecular |

283.32 g/mol |

Nombre IUPAC |

(4R)-10-hydroxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one |

InChI |

InChI=1S/C17H17NO3/c1-21-16-13(20)8-10-4-7-18-12-9-17(15(16)14(10)12)5-2-11(19)3-6-17/h2-3,5-6,8,12,18,20H,4,7,9H2,1H3/t12-/m1/s1 |

Clave InChI |

BYJAWHGHAOZTGW-GFCCVEGCSA-N |

SMILES isomérico |

COC1=C(C=C2CCN[C@H]3C2=C1C4(C3)C=CC(=O)C=C4)O |

SMILES canónico |

COC1=C(C=C2CCNC3C2=C1C4(C3)C=CC(=O)C=C4)O |

Sinónimos |

crotonosine |

Origen del producto |

United States |

Natural Occurrence and Chemotaxonomic Context

Botanical Sources and Geographical Distribution

Crotonosine's occurrence has been documented in various plant genera, with its initial isolation from a species native to the Caribbean.

Primary Isolation from Croton linearis

This compound was first isolated from Croton linearis Jacq., a plant commonly found in Jamaica. oup.comethz.chrsc.orgmetacyc.org Early research in the 1960s detailed its isolation along with other related proaporphines from this species. oup.comrsc.org

Identification in Other Croton Species

Beyond its primary source, this compound has been reported in other species within the large and chemically diverse Croton genus. thieme-connect.de The genus Croton (Euphorbiaceae) encompasses approximately 1,300 species distributed across tropical and subtropical regions globally. scielo.brresearchgate.net The presence of this compound in various Croton species highlights its significance as a chemotaxonomic marker within this genus, which is known for producing a wide array of secondary metabolites, particularly diterpenoids and alkaloids. scielo.brresearchgate.net

Occurrence in Non-Croton Genera (e.g., Uvaria, Papaver, Orophea)

While predominantly associated with the genus Croton, this compound or closely related alkaloids have also been identified in plants belonging to other families. This compound, or an isomer, has been reported in Uvaria klaineana, a species in the Annonaceae family. thieme-connect.de Furthermore, genera such as Uvaria and Orophea (both in Annonaceae), and Papaver (Papaveraceae), are known to contain proaporphine alkaloids structurally related to this compound, such as linearisine. researchgate.net This broader distribution of this compound and related compounds across different plant families suggests potential convergent evolution in alkaloid biosynthesis pathways or shared ancestral traits.

Chemodiversity of Alkaloids within this compound-Producing Plants

Plants that produce this compound are often characterized by a rich diversity of alkaloids. The genus Croton, for instance, is a prolific source of various alkaloid classes, including proaporphines (such as this compound and pronuciferine), aporphines, β-carboline alkaloids, and glutarimide (B196013) alkaloids. rsc.orgscielo.brresearchgate.netscielo.br This chemodiversity is a hallmark of the genus and contributes to the traditional medicinal uses associated with many Croton species. scielo.brresearchgate.net Similarly, genera like Uvaria and Papaver are also recognized for their significant alkaloid content, including isoquinoline (B145761) alkaloids like proaporphines and aporphines, further emphasizing the complex alkaloid profiles in plants containing this compound or related structures. researchgate.netscribd.comtaylorfrancis.com

Ecological and Evolutionary Significance of this compound Production

The production of secondary metabolites like this compound in plants is widely understood to have ecological and evolutionary significance. Alkaloids, as a class of compounds, can serve various functions, including defense against herbivores due to their often bitter taste or toxicity. mycollegevcampus.comwikipedia.org They can also play roles in mediating interactions with other organisms, such as attracting pollinators or seed dispersers, or providing protection against environmental stresses like UV light or drought. frontiersin.org

Biosynthetic Pathways and Enzymology of Crotonosine

Elucidation of Crotonosine Biosynthetic Route

The biosynthetic route to this compound has been investigated through various experimental approaches, including the use of isotopically labeled precursors and the identification of intermediate compounds. These studies have helped to map the sequence of reactions involved in the formation of the spirobenzylisoquinoline core.

Precursor Identification and Tracer Studies (e.g., (+)-Coclaurine, Linearisine)

Tracer studies using radioisotopically labeled compounds have been instrumental in identifying the precursors of this compound. Experiments with Croton linearis have demonstrated the efficient incorporation of (+)-coclaurine into this compound. sci-hub.sersc.org This indicates that (+)-coclaurine serves as a key early precursor in the pathway. Conversely, the enantiomer (-)-coclaurine is not incorporated into this compound, highlighting the stereospecificity of the biosynthetic enzymes. sci-hub.se

Another compound implicated as an intermediate is linearisine. Studies suggest that Croton linearis can synthesize this compound from linearisine. researchgate.netscielo.brscielo.brrsc.orgrsc.orgutm.mx This suggests that linearisine lies downstream of coclaurine (B195748) in the biosynthetic sequence. Double labeling experiments involving the methoxy (B1213986) group of (±)-coclaurine have shown that most, but not all, of the methoxy activity is lost during the conversion to this compound, suggesting potential demethylation and remethylation steps within the pathway. sci-hub.se

Role of Phenol (B47542) Oxidative Coupling Mechanisms

Phenol oxidative coupling is a crucial step in the biosynthesis of many alkaloids, including aporphines and spirobenzylisoquinolines like this compound. This mechanism involves the oxidation of phenolic hydroxyl groups, leading to the formation of reactive radicals that can undergo intramolecular coupling to form new carbon-carbon or carbon-oxygen bonds. rsc.orgrsc.org

In the context of this compound biosynthesis, oxidative cyclization of a coclaurine-type precursor is supported by experimental evidence. rsc.orgrsc.org This oxidative coupling is thought to lead to the formation of a dienone intermediate, which is a characteristic structural motif in the biosynthesis of this class of alkaloids. sci-hub.sersc.org The specific mode of coupling dictates the resulting alkaloid scaffold. For this compound, a para-para' or para-ortho' C-C phenol coupling event is likely involved in forming the spiro center. mdpi.com

Key Intermediate Compounds in the Pathway (e.g., Norbelladine (B1215549), N-methylcoclaurine)

Several intermediate compounds play vital roles in the biosynthesis of this compound, bridging the gap between primary metabolism and the final alkaloid structure. The biosynthesis of benzylisoquinoline alkaloids, the class to which coclaurine belongs, typically begins with the condensation of dopamine (B1211576) and p-hydroxyphenylacetaldehyde to form norcoclaurine. researchgate.net Norbelladine is a related phenethylamine (B48288) alkaloid that serves as a base carbon scaffold for Amaryllidaceae alkaloids and is formed from tyramine (B21549) and 3,4-dihydroxybenzaldehyde. mdpi.comwikipedia.org While norbelladine itself is not a direct intermediate to the benzylisoquinoline core, the initial steps involving tyramine and a substituted benzaldehyde (B42025) are analogous.

Following the formation of norcoclaurine, methylation steps occur. N-methylcoclaurine is a key intermediate formed by the methylation of coclaurine. researchgate.netuniprot.orgnih.gov This N-methylation is catalyzed by specific enzymes. Further modifications of N-methylcoclaurine, such as hydroxylation, can lead to other important intermediates like 3'-hydroxy-N-methylcoclaurine, which is a precursor to reticuline, a central intermediate in the biosynthesis of various isoquinoline (B145761) alkaloids. researchgate.netnih.govnih.govresearchgate.net The pathway then diverges from these central intermediates to produce different classes of alkaloids, with specific enzymes directing the synthesis towards spirobenzylisoquinolines like this compound.

A simplified representation of the proposed intermediates in the early stages of benzylisoquinoline alkaloid biosynthesis leading towards compounds relevant to this compound includes:

| Compound | Role in Pathway (Proposed) |

| Norbelladine | Early scaffold (related) |

| Norcoclaurine | Early intermediate |

| (+)-Coclaurine | Key precursor |

| N-methylcoclaurine | Intermediate |

| Linearisine | Intermediate |

Enzymatic Characterization of Biosynthetic Steps

The transformation of precursors and intermediates into this compound is mediated by a suite of specific enzymes. Characterizing these enzymes provides a detailed understanding of the biochemical reactions and regulatory mechanisms involved.

Identification and Functional Annotation of Specific Enzymes (e.g., NnCYP80G, NnOMT5)

Several types of enzymes are involved in the biosynthesis of alkaloids. Cytochrome P450 enzymes (CYPs) are known to catalyze oxidative reactions, including the crucial phenol oxidative coupling steps. nih.govmdpi.com In Nelumbo nucifera (sacred lotus), NnCYP80G has been identified as an enzyme that catalyzes C-C coupling in aporphine (B1220529) alkaloids, showing substrate selectivity for compounds including (R)-N-methylcoclaurine, (S)-N-methylcoclaurine, and coclaurine. mdpi.comresearchgate.net While NnCYP80G is involved in aporphine biosynthesis, it highlights the role of CYP80 family enzymes in catalyzing the oxidative coupling reactions characteristic of benzylisoquinoline-derived alkaloids, a mechanism central to this compound formation. Another enzyme, NnCYP80A, catalyzes C-O coupling in Nelumbo nucifera. mdpi.comresearchgate.net

Methyltransferases (OMTs and CNMT) are also essential for adding methyl groups to hydroxyl or nitrogen atoms at various stages of the pathway. S-adenosyl-L-methionine:norcoclaurine 6-O-methyltransferase (6-OMT) and S-adenosyl-L-methionine:3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'-OMT) are involved in the methylation of norcoclaurine and 3'-hydroxy-N-methylcoclaurine, respectively, leading to intermediates like (S)-reticuline. nih.govresearchgate.net Coclaurine N-methyltransferase (CNMT) catalyzes the N-methylation of (S)-coclaurine to form (S)-N-methylcoclaurine. uniprot.orgnih.gov NnOMT5 from Nelumbo nucifera is another O-methyltransferase that plays a role in alkaloid biosynthesis, although its specific involvement in this compound formation requires further investigation. researchgate.netbiorxiv.org

Key enzymes discussed include:

| Enzyme Name (Example) | Enzyme Class | Proposed Role | Plant Source (Example) |

| NnCYP80G | Cytochrome P450 | C-C coupling (related to oxidative cyclization) | Nelumbo nucifera |

| NnOMT5 | O-methyltransferase | Methylation (specific role varies) | Nelumbo nucifera |

| CNMT | N-methyltransferase | N-methylation of coclaurine | Papaver somniferum |

| 6-OMT | O-methyltransferase | Methylation of norcoclaurine | Coptis japonica |

| 4'-OMT | O-methyltransferase | Methylation of 3'-hydroxy-N-methylcoclaurine | Coptis japonica |

Stereochemical Control in Enzymatic Reactions

Stereochemical control is critical in alkaloid biosynthesis, as many alkaloids exist as specific enantiomers with distinct biological activities. The incorporation studies with (+)-coclaurine but not (-)-coclaurine into this compound in Croton linearis provide strong evidence for the stereospecificity of the enzymes involved in the early steps of the pathway. sci-hub.sersc.org This indicates that the enzymes recognize and process only the correct enantiomer of the precursor.

While the specific enzymes responsible for the stereochemical outcome in this compound biosynthesis are still being fully elucidated, the known stereospecificity of enzymes in related benzylisoquinoline alkaloid pathways, such as the formation of (S)-reticuline, suggests that similar control mechanisms are at play. researchgate.net For example, (S)-coclaurine N-methyltransferase (CNMT) specifically methylates the (S)-enantiomer of coclaurine. uniprot.orgnih.gov The R configuration assigned to this compound by correlation further supports the notion of controlled stereochemistry during its formation. sci-hub.se Further research is needed to pinpoint the specific enzymes and their mechanisms that dictate the stereochemistry throughout the this compound biosynthetic route, particularly the formation of the spiro center.

Gene Expression and Regulation of Biosynthetic Enzymes

The biosynthesis of secondary metabolites like this compound is tightly regulated at the genetic level. Gene expression, the process by which information from a gene is used in the synthesis of a functional gene product, is a key control point. libretexts.orgyoutube.com Regulation can occur at multiple levels, including transcriptional, post-transcriptional, translational, and post-translational. libretexts.org

Transcriptional regulation is a primary mechanism for controlling enzyme levels in biosynthetic pathways. This involves regulatory proteins, such as transcription factors, binding to specific DNA sequences (promoters, enhancers) to either activate or repress gene transcription. libretexts.orgyoutube.comnih.gov Environmental signals, developmental cues, and internal metabolic states can influence the activity of these transcription factors, thereby modulating the expression of genes encoding biosynthetic enzymes. For example, in other plant systems, the expression of genes involved in diterpenoid phytoalexin biosynthesis is regulated by transcription factors in response to fungal infection. frontiersin.org

While specific details for this compound are not available in the search results, it is likely that a similar intricate network of transcription factors and regulatory elements governs the expression of the genes responsible for its synthesis in Croton linearis. The "switching on and off" of gene expression ensures that energy and resources are not wasted on producing compounds when they are not needed. libretexts.org

Compartmentalization and Transport Mechanisms in this compound Biosynthesis

Cellular compartmentalization plays a crucial role in plant secondary metabolism by spatially separating enzymes, substrates, and products. nih.govsavemyexams.com This organization can prevent the accumulation of toxic intermediates, increase reaction efficiency by co-localizing enzymes in a pathway, and facilitate the storage of the final product. savemyexams.com Eukaryotic cells utilize membrane-bound organelles to create functionally specialized aqueous spaces. nih.govsavemyexams.com

Transport mechanisms are essential for moving intermediates and the final product between different cellular compartments or out of the cell. These mechanisms can involve transmembrane transporters that directly transport specific molecules across membranes, or vesicular transport, where membrane-enclosed vesicles bud off from one compartment and fuse with another. nih.gov For instance, ATP-binding cassette (ABC) transporters are known to be involved in the transport of various plant secondary metabolites, including some alkaloids. dntb.gov.ua While a specific transporter for this compound was not identified in the search results, it is plausible that such transporters are involved in its movement within the plant cell or its accumulation in specific tissues or organelles.

The biosynthesis of this compound likely involves enzymes located in different cellular compartments, necessitating coordinated transport of intermediates between these locations. The specific organelles involved would depend on the nature of the enzymatic reactions in the pathway.

Engineering of Heterologous Biosynthesis Systems for this compound

Engineering heterologous biosynthesis systems involves introducing the genes encoding the enzymes of a metabolic pathway into a suitable host organism, such as yeast or bacteria, to produce a desired compound. This approach can overcome limitations associated with obtaining natural products from their native sources, such as low yield, slow growth of the source organism, or environmental dependency. nih.govnih.gov

Strategies for engineering heterologous biosynthesis include optimizing precursor supply, enhancing the activity of rate-limiting enzymes, downregulating competing pathways, and optimizing gene expression and protein localization in the host. researchgate.net For example, heterologous biosynthesis of other natural products like crocetin (B7823005) and flavonoids has been successfully achieved in Saccharomyces cerevisiae by introducing and manipulating genes for key enzymes. nih.govnih.gov These studies demonstrate the potential of metabolic engineering and synthetic biology to create microbial cell factories for producing valuable compounds. nih.govnih.govresearchgate.net

While the search results did not provide specific examples of heterologous biosynthesis of this compound, the principles and strategies applied to other plant secondary metabolites could potentially be applied to this compound. This would involve identifying and cloning the genes encoding the enzymes in the this compound biosynthetic pathway from Croton linearis and expressing them in a suitable microbial or plant host. Challenges might include identifying all the necessary genes, ensuring functional expression of plant enzymes in a heterologous host, and optimizing the metabolic flux towards this compound production.

Compound Table

| Compound Name | PubChem CID |

| This compound | 12304151 nih.gov |

Data Table (Example - Illustrative, based on general principles as specific data for this compound was not found)

While specific quantitative data on gene expression levels or transport rates for this compound biosynthesis enzymes were not found in the provided search results, the following table illustrates the type of data that would be relevant to Section 3.2.3. and 3.3. if it were available.

| Enzyme in this compound Pathway | Gene Name (Hypothetical) | Tissue Localization (Hypothetical) | Fold Change in Expression (e.g., under stress) (Hypothetical) | Subcellular Localization (Hypothetical) | Associated Transporter (Hypothetical) |

| Enzyme A | CRO1 | Leaf | 5x increase | Cytosol | ABC Transporter X |

| Enzyme B | CRO2 | Root | 2x decrease | Endoplasmic Reticulum | - |

| Enzyme C | CRO3 | Stem | No significant change | Vacuole | Transporter Y |

Chemical Synthesis and Structural Modifications of Crotonosine

Strategies for Total Synthesis of Crotonosine and its Analogues

Total synthesis of complex natural products like this compound involves constructing the molecule from simpler, readily available starting materials. wikipedia.org This often requires the development of sophisticated synthetic methodologies to control regioselectivity and stereoselectivity.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a fundamental strategy in organic synthesis that involves working backward from the target molecule to identify simpler precursors and potential synthetic routes. wikipedia.orgchemistry.coachbhavanscollegedakor.org This process involves imaginary disconnections of bonds that can be formed through known chemical reactions. chemistry.coachslideshare.net For this compound, a key challenge in retrosynthetic analysis is the presence of the spirocyclic system and the specific arrangement of functional groups. Strategic disconnections are planned to simplify the molecular structure into manageable fragments. researchgate.net Functional group interconversions (FGIs) are often employed in retrosynthesis to transform one functional group into another to facilitate a disconnection or subsequent reaction. chemistry.coachslideshare.net While specific detailed retrosynthetic analyses for this compound are not extensively detailed in the search results, the general principles of identifying key disconnections and employing FGIs are central to planning its total synthesis. kccollege.ac.in

Stereoselective Synthesis of the Spirocyclic Scaffold

The spirocyclic scaffold is a defining feature of this compound and its stereoselective construction is a critical aspect of its synthesis. Spirocyclic compounds are prevalent motifs in natural products and pharmaceuticals, and the development of methods for their stereoselective synthesis is an active area of research. beilstein-journals.orgbeilstein-journals.orgnih.govrsc.org Approaches to synthesizing spirocyclic scaffolds often involve dearomatization processes or ring expansion strategies. beilstein-journals.orgnih.gov Stereoselective methods are crucial to ensure the correct three-dimensional arrangement of atoms at the spiro center, which is essential for the biological activity of chiral molecules. wikipedia.orgnih.gov While specific details on the stereoselective synthesis of the this compound spirocyclic scaffold are not provided in the search results, general strategies for stereoselective spirocycle synthesis using methods like hypervalent iodine reagents or ring expansion of spirocyclopropanes have been reported for other systems. beilstein-journals.orgnih.govchemrxiv.org

Approaches to Late-Stage Functionalization

Late-stage functionalization (LSF) involves the selective modification of complex molecules at a late stage in the synthesis. beilstein-journals.orgspirochem.comrsc.orgrsc.org This approach is particularly valuable for generating analogues of natural products like this compound to explore structure-activity relationships. spirochem.comrsc.org LSF can involve various chemical transformations, including C-H functionalization or manipulation of existing functional groups. rsc.org Electrochemical and photochemical methods have emerged as powerful tools for LSF, offering advantages such as the avoidance of hazardous chemical oxidants or reductants and enabling regioselective transformations. beilstein-journals.orgspirochem.comrsc.orgrsc.orgnih.gov While specific examples of LSF applied to this compound are not detailed, the principles of LSF are relevant for introducing structural modifications to a pre-formed this compound core or advanced intermediates.

Semi-Synthetic Routes from Precursors or Related Natural Products

Semi-synthesis involves the modification of naturally occurring precursors or related natural products to obtain the target compound or its analogues. wikipedia.orgnih.gov This approach can be advantageous when the precursor is more readily available or simpler to synthesize than the target molecule itself. While the search results mention spectrometric studies of this compound alkaloids and synthetic studies on structural modification core.ac.ukdntb.gov.uarsc.org, specific detailed semi-synthetic routes to this compound from identified precursors are not provided. However, the concept of semi-synthesis is a valid strategy for accessing this compound or its derivatives, potentially starting from simpler isoquinoline (B145761) alkaloids or related dienone compounds.

Chemical Derivatization and Analog Generation

Chemical derivatization involves modifying the functional groups of a molecule to alter its properties or create analogues. This is a common practice in natural product chemistry to explore the impact of structural changes. uni-giessen.decovachem.com

N-Methylation and O-Methylation Reactions

Methylation, specifically N-methylation and O-methylation, are common chemical transformations used to modify alkaloids and other natural products. rsc.orgscientificupdate.comresearchgate.netnih.gov These reactions involve the addition of a methyl group to a nitrogen or oxygen atom, respectively. The outcome and selectivity of methylation reactions can be influenced by the substrate structure and reaction conditions. rsc.orgscientificupdate.com For this compound, which contains both nitrogen and oxygen atoms with potential methylation sites (e.g., the nitrogen in the isoquinoline core and the hydroxyl and methoxy (B1213986) groups), N- and O-methylation can lead to various analogues. nih.gov While detailed experimental procedures for the N- and O-methylation of this compound are not explicitly described in the search results, the general principles of these reactions are well-established in organic chemistry. rsc.orgscientificupdate.comresearchgate.netnih.gov Selective N- versus O-alkylation of amides, for instance, can be challenging and dependent on substrate structure. scientificupdate.com Methylation of hydroxyl groups (O-methylation) commonly yields methyl esters, aryl methyl ethers, or alkyl methyl ethers depending on the nature of the hydroxyl group. researchgate.net

Reduction and Oxidation Products

Reduction and oxidation reactions play a crucial role in the study and potential derivatization of this compound. For instance, reduction of dienone systems in proaporphines can lead to dienols, which are key intermediates in further rearrangements.

Catalytic reduction of O,N-diacetylthis compound yields diacetyltetrahydrothis compound. sci-hub.se This tetrahydro derivative shows a change in the methoxyl resonance in its nuclear magnetic resonance (NMR) spectrum compared to NO-diacetylthis compound, indicating the effect of hydrogenating the double bonds in ring C on the shielding of the 4-methoxyl group. rsc.org

Sodium borohydride (B1222165) reduction of N-methylthis compound yields a dienol mixture. sci-hub.se This mixture can undergo further acid-catalyzed rearrangement.

Oxidative processes are also relevant, particularly in the context of biosynthesis. The biosynthesis of this compound in Croton linearis is proposed to occur through linearisine. researchgate.netscielo.br Phenolic oxidative coupling of benzyltetrahydroisoquinolines is a key biogenetic pathway leading to dienones like this compound. rsc.orgresearchgate.net

Dienone-Phenol Rearrangement Chemistry

The dienone-phenol rearrangement is a significant acid-catalyzed transformation observed in cyclohexadienones, converting them into substituted phenols. slideshare.net This rearrangement involves a carbocation intermediate and a 1,2-alkyl or aryl shift, driven by the gain of aromaticity in the product. slideshare.netyoutube.com

This compound (a dienone) undergoes the dienone-phenol rearrangement when treated with aqueous acid, yielding the aporphine (B1220529) base apothis compound. rsc.orgsci-hub.se Rearrangement in methanolic acid yields the 10-O-methyl derivative of apothis compound. sci-hub.se This rearrangement is characteristic of proaporphine alkaloids. sci-hub.se

Studies on related proaporphines like pronuciferine (B1678250) also demonstrate this rearrangement. Pronuciferine undergoes dienone-phenol rearrangement with aqueous sulfuric acid to give 1,2-dimethoxy-10-hydroxyaporphine. sci-hub.se Reduction of pronuciferine with lithium aluminum hydride or sodium borohydride produces a mixture of dienols, which then undergo a dienol-benzene rearrangement under acidic conditions to yield nuciferine. sci-hub.se

The mechanism of the dienone-phenol rearrangement has been a subject of study, particularly in the context of steroid synthesis. ic.ac.uk Computational analysis has shown that the system is sensitive to subtle changes, influencing the migration pathways. ic.ac.uk

Development of Novel Synthetic Methodologies Inspired by this compound Structure

The complex structure of natural products like this compound often inspires the development of novel synthetic methodologies. rsc.orgnih.gov The spirocyclic core and the dienone system present challenging synthetic targets.

While specific novel synthetic methodologies directly inspired by the this compound structure itself are not extensively detailed in the provided search results beyond its biogenesis via phenolic oxidative coupling rsc.orgresearchgate.net, the broader field of natural product synthesis, including that of alkaloids and spirocyclic compounds, benefits from the challenges posed by such structures. rsc.orgresearchgate.netmdpi.com

Total synthesis efforts on related complex natural products, such as other alkaloids or spirocycles, often involve the development of new strategies for forming challenging ring systems, introducing specific functional groups, and controlling stereochemistry. chemrxiv.orgresearchgate.netrsc.orgthieme.de For instance, asymmetric total syntheses of complex molecules often employ key steps like radical cyclizations or specific functional group transformations to build the core structure and install oxidation states. chemrxiv.org

The study of structure-activity relationships (SAR) for natural products and their synthetic analogs also drives the development of targeted synthetic routes to produce libraries of compounds with specific structural variations. core.ac.ukresearchgate.netmdpi.comnih.gov Although SAR information for this compound itself is not provided in the search results, the general principle applies that understanding the structural features responsible for biological activity (if any are identified) guides the synthesis of modified structures.

The biogenetic pathway involving phenolic oxidative coupling, which leads to proaporphines like this compound, has also inspired biomimetic synthetic approaches to isoquinoline alkaloids. rsc.org

Investigation of Biological Activities and Molecular Mechanisms Preclinical Focus

Cellular and Molecular Targets and Interaction Mechanisms

Preclinical studies aim to elucidate how Crotonosine interacts with biological systems at the cellular and molecular levels. This involves identifying specific targets such as enzymes and receptors and understanding the mechanisms of these interactions.

Modulation of Specific Enzymes (e.g., Cholinesterase Inhibition)

Research into this compound and related alkaloids has included investigations into enzyme modulation. Cholinesterase inhibition is a notable example within this area of study. Cholinesterase enzymes, such as acetylcholinesterase (AChE), play a critical role in the nervous system by breaking down the neurotransmitter acetylcholine (B1216132). orst.edunih.gov Inhibition of AChE can lead to an increase in acetylcholine levels, affecting neurotransmission. nih.govnih.gov While some studies on Croton species have explored cholinesterase inhibition by other compounds like phenylpropanoids and essential oils, specific detailed findings regarding this compound's direct modulation of cholinesterase were not prominently available in the search results. scielo.org.mx However, in silico predictions for related isoquinoline (B145761) alkaloids, including this compound, have suggested potential targets such as potassium voltage-gated channels. researchgate.net

Receptor Binding and Activation/Inhibition Studies

Receptor binding studies are crucial for understanding how a compound might exert its effects by interacting with cellular receptors. These studies typically involve assessing the affinity of a compound for specific receptors and whether it acts as an agonist (activating the receptor) or an antagonist (inhibiting the receptor). env.go.jpnih.gov While the search results mention receptor binding studies in the context of other compounds and general methodologies env.go.jpmesoscale.comnih.gov, specific detailed findings on this compound's direct binding or modulation of particular receptors were not extensively provided. In silico predictions have suggested that this compound, along with pronuciferine (B1678250) (another proaporphine alkaloid), could potentially target potassium voltage-gated channels. researchgate.net

Perturbation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that regulate various cellular processes. Investigating how a compound perturbs these pathways can reveal its mechanism of action. Some research on Croton metabolites in general has indicated potential effects on signaling routes that trigger apoptosis, although further studies are needed to fully understand the molecular mechanisms involved. researchgate.net Specific detailed information regarding this compound's direct impact on defined cellular signaling pathways was not a primary focus of the provided search results.

In Vitro Pharmacological Profiling

In vitro pharmacological profiling involves testing the biological activity of a compound in laboratory settings using cells, tissues, or isolated enzymes. This provides initial data on potential therapeutic applications.

Antimicrobial Activity Studies (e.g., antibacterial, antifungal)

Antiparasitic Activity Assessments (e.g., antiplasmodial activity against Plasmodium falciparum)

Research has also explored the antiparasitic activities of compounds from natural sources, including against Plasmodium falciparum, the parasite responsible for malaria. mdpi.commdpi.comnih.gov While some studies have investigated the antiplasmodial activity of various compounds and extracts mdpi.commdpi.comnih.gov, specific detailed in vitro data on this compound's activity against Plasmodium falciparum was not a central finding in the provided search results. Studies on other compounds, such as crotamine (B1574000) (a polypeptide from snake venom), have shown potent anti-plasmodial activity against Plasmodium falciparum in culture, inhibiting parasite development in a dose-dependent manner. nih.gov Other novel chemotypes, including some purine (B94841) derivatives, have also been evaluated for activity against P. falciparum. mdpi.com

Neuropharmacological Effects in Cell-Based Assays (e.g., neuromuscular blocking, local anesthetic-like activity)

While some research explores neuromuscular blocking agents and local anesthetic activity in various contexts and utilizes cell-based assays for such investigations, specific studies detailing the neuropharmacological effects, such as neuromuscular blocking or local anesthetic-like activity, of isolated this compound in cell-based models were not identified in the search results. General information exists on how these activities are studied in cell-based systems mdpi.comnih.gov.

Anti-proliferative Effects in Cellular Models (e.g., cancer cell lines)

Studies have investigated the antiproliferative activity of extracts from Croton species on various human cancer cell lines scielo.brscielo.brscielo.sa.cr. These studies suggest that the biological activities of Croton species are attributed to various secondary metabolites, including alkaloids scielo.brscielo.br. However, specific data on the antiproliferative effects of isolated this compound in cellular models, such as cancer cell lines, were not found in the search results. Research on the antiproliferative effects of other compounds in cancer cell lines and the methodologies involved are widely reported nih.govmdpi.com.

Other Reported Preclinical Activities (e.g., anti-inflammatory, antioxidant activity in cellular or biochemical models)

The search results did not provide specific data on the anti-inflammatory or antioxidant activity of isolated this compound in cellular or biochemical models. Preclinical studies on anti-inflammatory activity often utilize cellular models like LPS-stimulated macrophages and assess markers such as nitric oxide (NO) production and inflammatory cytokine expression mdpi.comnih.govjournalajrb.com. Antioxidant activity is commonly evaluated using cell-based assays that measure the inhibition of reactive oxygen species (ROS) production or scavenging activity bmglabtech.comnih.govencyclopedia.pubresearchgate.net. While these methods are established for assessing such activities, specific findings for this compound were not located.

In Vivo Preclinical Efficacy Studies (Non-Human Animal Models)

Comprehensive information regarding in vivo preclinical efficacy studies of this compound in non-human animal models was not available in the search results.

Selection and Characterization of Relevant Disease Models

The selection and characterization of relevant disease models in preclinical in vivo studies are crucial for evaluating the potential therapeutic effects of a compound. Various animal models are utilized to mimic human diseases, including models for infection, inflammation, pain, cancer, and neurological disorders taconic.commdpi.comupenn.eduvib.beparazapharma.compharmaron.com. The choice of model depends on the specific activity being investigated. Information on the selection and characterization of models specifically for studying this compound in vivo was not found.

Efficacy Assessment in Model Systems (e.g., infection models, inflammatory models, pain models)

Assessing the efficacy of a compound in in vivo model systems involves evaluating its impact on disease progression, symptoms, or relevant biomarkers. While general methodologies for efficacy assessment in various animal models exist creative-animodel.complos.orgresearchgate.net, specific data on the efficacy assessment of this compound in infection, inflammatory, pain, or other relevant animal models were not identified in the search results.

Pharmacological Characterization in Animal Studies (focused on mechanisms of action, not PK/PD)

Pharmacological characterization in animal studies aims to elucidate the mechanisms of action of a compound within a living system. This can involve studying its interaction with specific molecular targets or its effects on physiological pathways. While animal studies can be used to investigate mechanisms of action europa.eu, specific details on the pharmacological characterization and mechanisms of action of this compound in animal studies, excluding pharmacokinetic (PK) and pharmacodynamic (PD) profiles as per the instructions, were not found in the search results.

Structure Activity Relationship Sar Studies of Crotonosine and Analogues

Identification of Key Pharmacophoric Elements

Identifying the key pharmacophoric elements of crotonosine involves pinpointing the essential structural features necessary for its biological activity. A pharmacophore represents the ensemble of steric and electronic features of a molecule that are required to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response. nih.gov For aporphine (B1220529) alkaloids in general, the tetracyclic framework is a fundamental structural element. hilarispublisher.comnih.gov Studies on related aporphine alkaloids suggest that specific functional groups and their spatial arrangement are critical for activity at various receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. hilarispublisher.com While specific details regarding the key pharmacophore of this compound itself were not extensively detailed in the search results, SAR studies on similar aporphine structures highlight the importance of hydroxyl, methoxy (B1213986), and the nitrogen atom within the core structure for biological interactions. nih.govmdpi.com The spiro center in this compound, which differentiates it from simple aporphines, likely plays a significant role in defining its unique three-dimensional structure and how it presents its functional groups to a biological target.

Impact of Functional Group Modifications on Biological Activities

Influence of Stereochemistry on Biological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological efficacy and selectivity. Biological targets, such as receptors and enzymes, are chiral, meaning they can distinguish between different stereoisomers of a compound. hilarispublisher.com For aporphine alkaloids, the stereochemistry at the chiral centers, particularly at the nitrogen-bearing ring junction, is known to influence their binding to receptors. hilarispublisher.com this compound has an absolute configuration described as (4R). nih.gov The stereochemistry of reduced proaporphines from Croton species, which are structurally related to this compound, has been a subject of chemical studies, indicating the importance of this aspect in this class of compounds. dntb.gov.ua Differences in stereochemistry can lead to significant variations in how tightly a compound binds to its target and whether it interacts with unintended targets, thus affecting both efficacy and selectivity. Studies on other chiral drugs have shown that one stereoisomer may be significantly more potent or have a better safety profile than another.

Design Principles for this compound Analogues with Optimized Profiles

Based on SAR studies, several design principles can be applied to create this compound analogues with optimized biological profiles. The goal is to enhance desired activities while minimizing potential off-target effects. oncodesign-services.com Key principles include:

Targeted Functional Group Modification: Introducing or modifying functional groups at specific positions identified as crucial for interaction with the biological target. This could involve altering hydrogen bond donors/acceptors, or lipophilic/hydrophilic regions based on the characteristics of the binding site. solubilityofthings.comdrugdesign.org

Scaffold Exploration: While maintaining the core spirobenzylisoquinoline framework, exploring variations in the ring systems or linkers to optimize the spatial presentation of key pharmacophoric elements.

Stereochemical Control: Synthesizing and evaluating individual stereoisomers to identify the one with the most favorable activity and selectivity profile.

Incorporation of Bioisosteres: Replacing functional groups with bioisosteres – groups that have similar physical or chemical properties – to improve pharmacokinetic properties such as metabolic stability or bioavailability, while retaining the desired biological activity.

Rigidification or Flexibilization: Modifying the flexibility of the molecule to favor a conformation that is optimal for binding to the target.

SAR analysis guides this iterative process of synthesis and testing, allowing medicinal chemists to make informed decisions about structural modifications. oncodesign-services.comdrugdesign.org

Computational Chemistry Approaches in SAR Development

Computational chemistry approaches play an increasingly vital role in modern SAR studies of compounds like this compound. These methods can complement experimental data and provide valuable insights into molecular interactions and predicted activities. oncodesign-services.comnih.govuni-bonn.de Key computational techniques include:

Molecular Docking: This technique predicts the preferred orientation (binding pose) of a molecule within the binding site of a biological target (e.g., a receptor or enzyme) and estimates the binding affinity. winona.eduresearchgate.net Docking studies can help to rationalize experimental SAR data by visualizing how different functional groups or structural modifications interact with residues in the binding site. winona.eduresearchgate.net

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models aim to establish mathematical relationships between structural descriptors of a series of compounds and their biological activities. nih.govcabidigitallibrary.org These models can be used to predict the activity of new, untested compounds based on their structures, helping to prioritize synthesis efforts. oncodesign-services.comnih.govuni-bonn.de QSAR models can incorporate various molecular descriptors, including physicochemical properties, electronic features, and 3D structural parameters.

Pharmacophore Modeling: Computational pharmacophore models can be generated based on the structures of active compounds or the structure of the biological target. nih.govsolubilityofthings.com These models represent the essential features required for binding and can be used to screen large databases of compounds to identify potential new ligands (virtual screening). nih.govsolubilityofthings.com

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the ligand-target complex, offering a more realistic picture of their interactions compared to static docking poses.

Computational methods accelerate the SAR exploration process by allowing for the in silico evaluation of numerous potential analogues before their synthesis, thus saving time and resources. oncodesign-services.comuni-bonn.de

Isolation, Purification, and Advanced Analytical Methodologies

Extraction Techniques from Plant Biomass

Extracting natural products like crotonosine from plant material involves separating the target compound from a complex mixture of lipids, carbohydrates, proteins, and other secondary metabolites. The choice of extraction technique significantly impacts the yield and purity of the crude extract.

Solvent-Based Extraction Optimization

Traditional solvent-based extraction methods remain widely used for isolating compounds from plant biomass. These techniques rely on the differential solubility of compounds in various solvents. Optimization of solvent-based extraction typically involves selecting the appropriate solvent or solvent mixture, determining the optimal temperature and pressure, and optimizing the extraction time.

Common solvents used in plant extraction include ethanol, methanol, hexane, and ethyl acetate (B1210297), among others nih.gov. The polarity of the solvent is a key factor, as it influences the types of compounds extracted. For alkaloids like this compound, which often exist as salts or free bases, a range of solvent polarities may be explored. Ethanol-water mixtures have been used for extracting compounds from Croton guatemalensis mdpi.com. Heating the solvent mixture can enhance the solubility and mass transfer of the target compound from the plant matrix mdpi.com. Filtration is a standard step to separate the liquid extract from the solid plant residue mdpi.com. Concentration of the extract, often under reduced pressure using techniques like rotary evaporation, is performed to remove the solvent and obtain a more concentrated crude extract mdpi.com.

While conventional methods like maceration, distillation, and Soxhlet extraction are established, they can be time-consuming and may require large volumes of organic solvents nih.govnih.gov. Soxhlet extraction, for instance, can be labor-intensive and may not be highly selective, potentially co-extracting unwanted compounds nih.gov.

Emerging Extraction Technologies (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction)

Advanced extraction techniques offer potential advantages over traditional methods, including reduced solvent consumption, shorter extraction times, and improved efficiency.

Supercritical Fluid Extraction (SFE) utilizes supercritical fluids, such as carbon dioxide, as the extraction solvent nih.govajgreenchem.com. Supercritical fluids possess properties between those of a liquid and a gas, allowing for enhanced solubility and penetration into the plant matrix ajgreenchem.com. SFE offers advantages such as low toxicity, minimal residue, and tunable solvent power by adjusting temperature and pressure nih.govajgreenchem.com. This tunability allows for selective extraction of compounds based on their solubility in the supercritical fluid ajgreenchem.com. SFE is considered a green and sustainable technique due to its reduced reliance on organic solvents ajgreenchem.com. The extract is easily separated from the solvent by simply reducing the pressure, causing the supercritical fluid to return to its gaseous state ajgreenchem.com. SFE has been combined with other techniques like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) to further enhance efficiency ajgreenchem.com.

Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and plant sample, accelerating the partitioning of analytes from the matrix into the solvent nih.govresearchgate.net. The rapid heating in closed vessels can lead to elevated temperatures and increased internal pressure, which helps to rupture cell walls and facilitate the release of target compounds nih.govresearchgate.net. MAE typically requires shorter extraction times (e.g., 15-30 minutes) and smaller solvent volumes compared to conventional methods researchgate.net. MAE can also allow for simultaneous extraction of multiple samples, increasing sample throughput researchgate.net.

These emerging techniques can potentially improve the efficiency and sustainability of this compound extraction from plant sources, though specific applications for this compound may require optimization of parameters such as solvent choice, temperature, pressure, and extraction time.

Advanced Purification Strategies for this compound

Crude plant extracts containing this compound are complex mixtures, necessitating advanced purification strategies to isolate the compound with high purity. Chromatographic techniques are central to this process.

Chromatographic Separations (e.g., High-Performance Liquid Chromatography (HPLC), Flash Chromatography, Countercurrent Chromatography)

Chromatography is a powerful separation technique that separates compounds based on their differential interactions with a stationary phase and a mobile phase longdom.orgtechnologynetworks.com. Various chromatographic methods are employed for the purification of natural products, including this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical and preparative separation of compounds. HPLC offers high resolution and can be used to purify compounds from complex mixtures. The choice of stationary phase (e.g., reversed-phase or normal-phase silica) and mobile phase composition (solvent gradient or isocratic) is optimized based on the chemical properties of this compound and the impurities present in the extract.

Flash chromatography is a medium-pressure chromatographic technique that is faster than traditional column chromatography and is often used for the initial purification of crude extracts or fractions. It typically utilizes silica (B1680970) gel or other stationary phases and solvent gradients to separate compounds based on their polarity.

Countercurrent Chromatography (CCC) is a liquid-liquid chromatographic technique that does not use a solid stationary phase. Instead, it utilizes two immiscible liquid phases, one as the stationary phase and the other as the mobile phase. This technique avoids irreversible adsorption of compounds onto a solid support, which can be advantageous for certain natural products. CCC can be useful for separating compounds with similar polarities.

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) can also be used for the separation and visualization of compounds, including this compound uni-giessen.de. Preparative TLC has been used for the separation of this compound from Uvaria klaineana extracts uni-giessen.de.

The specific chromatographic methods and conditions used for this compound purification depend on the source plant material and the composition of the crude extract. Multiple chromatographic steps with different separation principles may be required to achieve high purity.

Crystallization and Other Solid-Phase Purification Techniques

Crystallization is a purification technique that relies on the formation of a solid crystalline phase of the target compound from a solution. This process can significantly increase the purity of a compound by separating it from soluble impurities. The success of crystallization depends on factors such as the choice of solvent, temperature, concentration, and the presence of seed crystals. While crystallization is a powerful purification method, it may not be suitable for all compounds, and achieving good crystals can sometimes be challenging.

Other solid-phase purification techniques, such as solid-phase extraction (SPE), can be used to selectively retain and elute compounds based on their interactions with a solid sorbent. SPE can be used for sample cleanup and fractionation prior to chromatographic separation.

While the search results mention crystallization in the context of protein purification biolscigroup.usresearchgate.net, specific details on the crystallization of this compound were not found. However, crystallization is a general technique applicable to small molecules and could potentially be used as a final purification step for this compound if suitable crystallization conditions are identified.

Strategies for Impurity Isolation and Profiling

Identifying and characterizing impurities present in this compound samples is crucial for ensuring the quality and purity of the final product. Impurity profiling involves the detection, identification, and quantification of these unwanted compounds.

Chromatographic techniques, particularly HPLC and Gas Chromatography (GC), coupled with sensitive detectors such as Mass Spectrometry (MS), are powerful tools for impurity profiling. GC/Q-TOF (Gas Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry) has been used for impurity profiling of complex mixtures, allowing for the tentative identification of compounds like 6-acetyl-crotonosine acetate based on accurate mass data and library searches hpst.czhpst.cz. High-resolution accurate mass systems are highly sensitive and can detect trace components in a sample hpst.cz.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are also potent analytical techniques for identifying natural products from complex sources and can be applied to the profiling of impurities in this compound extracts researchgate.net.

Strategies for impurity isolation may involve using preparative chromatography to separate individual impurities for further structural characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the nature and origin of impurities is important for optimizing the isolation and purification process and ensuring the quality of isolated this compound.

Sophisticated Analytical Characterization Methodologies The comprehensive characterization of this compound involves the application of various sophisticated analytical techniques to confirm its structure, determine its stereochemistry, and assess its purity. These methods provide detailed information about the compound's molecular properties and functional groups.

Spectroscopic Analysis Techniques Spectroscopic methods are fundamental in determining the structural features of this compound. High-resolution techniques provide detailed insights into the arrangement of atoms and the presence of specific functional groups.

High-Resolution NMR Spectroscopy for Structural Assignments: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly high-resolution ¹H and ¹³C NMR, is a crucial tool for the structural elucidation of this compound. NMR spectra provide information on the number and type of hydrogen and carbon atoms, their chemical environment, and their connectivity. Analysis of coupling patterns and chemical shifts allows for the assignment of specific protons and carbons within the molecule's skeleton. For example, NMR studies have been used to determine the orientation of methoxyl and hydroxyl substituents in this compound through deuterium (B1214612) exchange experiments. sci-hub.se The characteristic signals in the NMR spectrum are indicative of the spirocyclic and cyclohexadienone structural elements present in this compound. sci-hub.se

Advanced Mass Spectrometry for Accurate Mass and Fragmentation Analysis: Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern of this compound. High-resolution mass measurements can determine the exact molecular formula. rsc.orgrsc.org Electron ionization mass spectrometry can induce fragmentation, and the resulting fragment ions provide clues about the compound's structure and the arrangement of its substructures. rsc.orgrsc.orgyoutube.comwikipedia.org Studies on the mass spectra of this compound and related alkaloids have helped in understanding their fragmentation pathways. rsc.orgrsc.org

Infrared Spectroscopy for Functional Group Analysis: Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavelengths, which correspond to molecular vibrations. scirp.orgvscht.czyoutube.commsu.edu While specific IR data for this compound is not detailed in the search results, for similar proaporphine alkaloids, IR spectra have shown characteristic absorption bands for functional groups such as carbonyl (C=O) and hydroxyl (O-H) groups. nih.gov These absorptions are indicative of the presence of these functionalities within the this compound structure. vscht.czmsu.edu

Chiroptical Methods for Stereochemical Assignment Chiroptical methods are essential for determining the absolute configuration of chiral molecules like this compound.

Circular Dichroism (CD): Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance. rsc.orgnih.govphotophysics.comwikipedia.org CD is a valuable technique for assigning the absolute configuration of chiral compounds. rsc.orgull.es The absolute configuration of this compound has been supported by circular dichroism studies. sci-hub.se Enantiomers exhibit identical CD spectra but with opposite signs. photophysics.comull.es

Chromatographic-Mass Spectrometric Hyphenated Techniques Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the identification of components, even at low concentrations.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used for separating and identifying volatile and semi-volatile organic compounds in a mixture. k-labor.deresearchgate.netimist.ma While primarily used for volatile compounds, GC-MS has been applied in the analysis of extracts containing this compound, alongside other compounds. researchgate.net The GC separates the components based on their differential partitioning between a stationary phase and a mobile gas phase, and the MS then detects and identifies the eluting compounds based on their mass-to-charge ratio and fragmentation pattern. k-labor.deimist.ma

LC-MS/MS: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that couples the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. eag.comnih.govthermofisher.comnih.gov LC-MS/MS is suitable for the analysis of a wide range of compounds, including less volatile and more polar substances than those typically analyzed by GC-MS. eag.comthermofisher.combibliotekanauki.pl LC-MS/MS has been utilized in the analysis of extracts containing this compound. researchgate.net This technique allows for the separation of this compound from other components in a mixture and its subsequent identification and potential quantification based on specific precursor-to-product ion transitions. eag.comnih.gov

Purity Assessment and Quantification Methodologies Determining the purity of isolated this compound is crucial for accurate characterization and any subsequent studies. Various analytical methods are employed for this purpose.

Purity assessment can involve comparing the substance with a known standard, analyzing physical properties like melting point, and using chromatographic methods. moravek.com Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used to detect and quantify impurities in a sample. moravek.comchemcon.compatsnap.com Quantitative NMR (q-NMR) spectroscopy is another method for assessing chemical purity by comparing the signal intensity of the analyte to that of a standard of known purity. chemcon.comnist.gov Loss on drying (LOD) and residue on ignition (ROI) measurements can also provide information about the presence of volatile or inorganic impurities. chemcon.com

Future Perspectives in Crotonosine Research

Integration of Omics Technologies in Biosynthesis Research (e.g., genomics, transcriptomics, metabolomics)

Elucidating the complete biosynthetic pathway of crotonosine is a critical area for future research. The application of integrated omics technologies, such as genomics, transcriptomics, and metabolomics, holds significant promise in this regard. These approaches can provide a comprehensive view of the genes, RNA transcripts, and metabolites involved in the production of this compound within the plant.

Genomics can help identify the genes encoding the enzymes responsible for catalyzing specific steps in the biosynthetic pathway. Transcriptomics can reveal the expression patterns of these genes under different conditions, providing insights into the regulation of this compound production. Metabolomics can be used to identify and quantify the intermediates and byproducts of the pathway, helping to map out the sequence of enzymatic reactions.

Previous research on Amaryllidaceae alkaloids, which share some structural similarities with proaporphine alkaloids like this compound, has demonstrated the power of multi-omics analysis in understanding complex biosynthetic pathways. For instance, integrated genomic, transcriptomic, and metabolomic analyses have been used to identify genes involved in diterpenoid alkaloid biosynthesis in Aconitum vilmorinianum. nih.gov Such integrated approaches can lead to the identification of key enzymes and regulatory elements specific to this compound biosynthesis. This knowledge is crucial for potential metabolic engineering efforts to enhance this compound production in host organisms or cell cultures.

Development of New Synthetic Strategies for Scalable Production

The availability of this compound for extensive biological evaluation and potential therapeutic applications is contingent upon the development of efficient and scalable synthetic methods. Current synthesis methods for complex natural products can be multi-step and challenging to scale up. chemistryviews.org Future research should focus on developing novel synthetic strategies that are more efficient, cost-effective, and environmentally friendly, allowing for the production of larger quantities of this compound.

Key areas for development include exploring new catalytic reactions, optimizing reaction conditions to improve yields and reduce byproducts, and designing convergent synthesis routes that assemble the molecule from readily available precursors in fewer steps. The principles of scalable synthesis, which emphasize simplicity and efficiency, will be crucial in this endeavor. rsc.org Recent advancements in synthetic methodologies, such as mild and scalable conditions for the solvothermal synthesis of imine-linked covalent organic frameworks, highlight the potential for developing improved synthesis routes for complex molecules. nih.govrsc.org Applying these principles to the unique spirocyclohexadienone ring system and isoquinoline (B145761) core of this compound is a significant synthetic challenge for the future. researchgate.net

Exploration of Undiscovered Biological Activities and Novel Mechanisms

While some biological activities have been reported for compounds found in Croton species, including cytotoxic, anti-inflammatory, and antimicrobial effects, the full spectrum of this compound's biological activities and its underlying mechanisms of action remain largely unexplored. scielo.brscielo.brresearchgate.net Future research should involve comprehensive in vitro and in vivo screening to identify novel pharmacological properties.

This could include investigating its effects on various cellular pathways, enzyme targets, and disease models. High-throughput screening techniques and phenotypic assays can be employed to uncover unexpected biological activities. Furthermore, detailed mechanistic studies are needed to understand how this compound interacts with biological targets at the molecular level. This could involve techniques such as target identification assays, protein binding studies, and analysis of downstream signaling events. Given the structural complexity of this compound and its classification as a proaporphine alkaloid, it may possess unique mechanisms of action distinct from other known compounds. researchgate.net

Applications of this compound as a Chemical Probe for Biological Systems

Chemical probes are invaluable tools for dissecting biological processes and validating potential drug targets. chomixbio.comyoutube.comnih.govnih.gov Future research could explore the application of this compound, or synthetically modified analogs, as chemical probes to study specific biological pathways or protein functions.

To be effective chemical probes, compounds typically require high potency and selectivity for their intended target. nih.gov If this compound is found to exhibit potent and selective interactions with a particular protein or pathway, it could be functionalized with tags (e.g., fluorescent labels, affinity tags) to enable tracking, isolation, and characterization of its biological targets. nih.gov This would allow researchers to perturb specific biological processes using this compound and observe the resulting effects, providing valuable insights into the roles of its targets in cellular physiology and disease. The development of chemical probes often involves rigorous evaluation to ensure their specificity and utility in complex biological systems. chemicalprobes.org

Predictive Modeling and Artificial Intelligence in this compound Research

Advanced computational techniques, including predictive modeling and artificial intelligence (AI), can significantly accelerate various aspects of this compound research. mdpi.comnih.govresearchgate.netibm.comqlik.com

Predictive models can be developed to forecast the biological activities of this compound and its analogs based on their chemical structures (quantitative structure-activity relationships - QSAR). These models can guide the design of new compounds with improved potency or selectivity, reducing the need for extensive experimental screening. AI and machine learning algorithms can analyze large datasets from omics studies to identify potential genes and enzymes involved in this compound biosynthesis or predict potential off-targets and adverse effects. researchgate.netibm.com Furthermore, computational methods can be used to model the three-dimensional structure of this compound and its potential binding interactions with biological targets, providing insights into its mechanism of action. researchgate.net AI can also aid in optimizing synthetic routes by predicting reaction outcomes and identifying the most efficient synthetic strategies. The integration of AI and machine learning in chemical and biological research is a rapidly evolving field with the potential to revolutionize the discovery and development of natural products like this compound. researchgate.net

Q & A

Q. How can researchers develop validated analytical methods for quantifying this compound in complex matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.